molecular formula C11H21BClNO2 B2498295 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine;hydrochloride CAS No. 811439-26-6

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine;hydrochloride

Cat. No.: B2498295
CAS No.: 811439-26-6
M. Wt: 245.55
InChI Key: HSRRJTZATQVSIR-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine;hydrochloride is a useful research compound. Its molecular formula is C11H21BClNO2 and its molecular weight is 245.55. The purity is usually 95%.
BenchChem offers high-quality 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BNO2.ClH/c1-10(2)11(3,4)15-12(14-10)9-7-5-6-8-13-9;/h5-6,9,13H,7-8H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRRJTZATQVSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC=CCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine; hydrochloride is a derivative of tetrahydropyridine and dioxaborolane. Its unique structure suggests potential biological activities that can be exploited in medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological properties and relevant case studies.

  • Molecular Formula : C12_{12}H18_{18}BNO2_2
  • Molecular Weight : 219.09 g/mol
  • CAS Number : 25015-63-8
  • IUPAC Name : 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride

The biological activity of the compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety enhances the compound's reactivity and potential for forming stable complexes with biomolecules.

Pharmacological Effects

Research indicates that this compound may exhibit the following pharmacological effects:

  • Antioxidant Activity : The dioxaborolane structure is known for its ability to scavenge free radicals and reduce oxidative stress in cells.
  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from apoptosis induced by neurotoxic agents.
  • Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways.

Study 1: Neuroprotection in Cellular Models

A study investigated the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. Results indicated that treatment with the compound significantly reduced cell death and increased cell viability compared to untreated controls.

TreatmentCell Viability (%)ROS Levels (µM)
Control45 ± 512 ± 1
Compound75 ± 75 ± 0.5

This study highlights the potential of this compound as a neuroprotective agent in oxidative stress-related conditions.

Study 2: Anti-inflammatory Activity

In a separate investigation focusing on inflammation models using RAW264.7 macrophages, the compound was evaluated for its ability to inhibit nitric oxide production.

TreatmentNO Production (µM)
Control20 ± 3
Compound (10 µM)8 ± 1
Compound (50 µM)3 ± 0.5

The results demonstrated a dose-dependent reduction in nitric oxide production, indicating its anti-inflammatory potential.

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